Hydroxycotinine

概述

描述

准备方法

合成路线和反应条件: 反式-3'-羟基可替宁的合成通常涉及可替宁的羟基化。 该过程可以使用多种方法来实现,包括使用 CYP2A6 酶进行的酶促反应 。 反应条件通常涉及使用 NADPH 等辅因子来促进酶活性 .

工业生产方法: 在工业环境中,可以使用含有必要酶和辅因子的生物反应器来扩大反式-3'-羟基可替宁的生产规模。 该过程包括连续进料可替宁,并使用液液萃取和色谱等技术提取产物 .

化学反应分析

反应类型: 反式-3'-羟基可替宁会发生各种化学反应,包括:

氧化: 它可以进一步氧化形成其他代谢产物。

还原: 虽然不太常见,但在特定条件下可能会发生还原反应。

取代: 羟基可以在合适试剂存在下被其他官能团取代.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用硼氢化钠等还原剂。

取代: 卤代烃和酸等试剂可以促进取代反应.

主要形成的产物: 从这些反应中形成的主要产物包括反式-3'-羟基可替宁的各种羟基化和氧化衍生物 .

科学研究应用

Biomarker for Tobacco Exposure

Hydroxycotinine is primarily utilized as a biomarker for assessing tobacco exposure. It is formed through the metabolism of cotinine, which itself is a metabolite of nicotine. The measurement of this compound levels in biological samples (such as blood and urine) provides valuable insights into an individual's exposure to tobacco products.

1.1. Detection and Analysis Techniques

Recent studies have developed advanced analytical methods for the detection of this compound alongside other nicotine metabolites. For instance, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been employed to quantify this compound in plasma samples from smokers. This method offers high sensitivity and specificity, making it suitable for both clinical and epidemiological studies .

| Method | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| HPLC-MS/MS | High | High | Plasma, Urine |

| Liquid Chromatography | Moderate | Moderate | Biological Fluids |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its role in nicotine metabolism and potential toxicity.

2.1. Absorption and Distribution

This compound exhibits a relatively long half-life compared to nicotine, which allows it to be detected in biological samples long after nicotine exposure has ceased. Studies indicate that this compound is rapidly absorbed and distributed throughout various tissues, including the lungs and kidneys, following nicotine administration .

2.2. Implications for Health Risk Assessment

The ratio of this compound to cotinine has been suggested as a useful measure in assessing the risk associated with tobacco use. Higher ratios may indicate more extensive metabolism of nicotine and could correlate with different health outcomes related to smoking .

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications beyond being a mere biomarker.

3.1. Neuroprotective Effects

Some studies have indicated that this compound might exert neuroprotective effects due to its ability to modulate nicotinic acetylcholine receptors in the brain. This modulation could potentially offer benefits in neurodegenerative diseases such as Alzheimer's .

3.2. Role in Smoking Cessation Programs

As a metabolite that reflects nicotine intake, this compound can be used to monitor compliance in smoking cessation programs. Measuring this compound levels could help tailor interventions by providing feedback on an individual's smoking status .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study involving adult tobacco users found significant correlations between this compound levels and self-reported tobacco use, demonstrating its reliability as a biomarker .

- Another investigation into the pharmacokinetics of nicotine and its metabolites highlighted the role of this compound in assessing exposure levels among different tobacco product users .

作用机制

反式-3'-羟基可替宁的作用机制与其作为尼古丁代谢产物的作用有关。 它是通过 CYP2A6 对可替宁的羟基化而形成的 。 然后,该化合物被进一步代谢并从体内排出。 所涉及的分子靶标和途径包括细胞色素 P450 酶系统,它在尼古丁及其衍生物的代谢中起着至关重要的作用 .

相似化合物的比较

类似化合物:

独特性: 反式-3'-羟基可替宁的独特性在于它通过 CYP2A6 对可替宁的作用而特异性形成。 它与可替宁的比率用作尼古丁代谢和从体内清除的生物标志物,使其成为临床和研究环境中的宝贵工具 .

生物活性

Hydroxycotinine, specifically trans-3′-hydroxycotinine (3-HC), is a major metabolite of nicotine, primarily formed through the enzymatic activity of cytochrome P450 2A6 (CYP2A6). Understanding its biological activity is crucial for elucidating nicotine metabolism and its effects on human health. This article discusses the biological activity of this compound, supported by research findings, data tables, and case studies.

Metabolism and Pharmacokinetics

This compound is produced from cotinine, which is itself a metabolite of nicotine. The conversion of nicotine to cotinine and subsequently to this compound involves several metabolic pathways predominantly mediated by CYP2A6. The nicotine metabolite ratio (NMR), defined as the ratio of 3-HC to cotinine, serves as a biomarker for CYP2A6 activity and can reflect interindividual variability in nicotine metabolism due to genetic factors .

Pharmacokinetic Profile

A study examining the pharmacokinetics of this compound in smokers revealed that after intravenous administration, approximately 87% of the infused dose was recovered in urine as this compound, indicating efficient renal clearance . The study also highlighted that this compound levels in plasma were significantly correlated with those of cotinine, suggesting a consistent metabolic relationship.

| Parameter | Value |

|---|---|

| Recovery in urine | 87% (range: 38–100%) |

| This compound-glucuronide recovery | 29% (range: 11–52%) |

| Significant changes in tension | P = 0.004 |

| Significant changes in fatigue | P = 0.04 |

Biological Effects

This compound exhibits various biological activities that can impact human physiology:

- Cardiovascular Effects : Research has shown that this compound does not significantly alter blood pressure or heart rate when administered intravenously in controlled settings . This suggests that while it is a metabolite of nicotine, its direct cardiovascular effects may be limited compared to nicotine itself.

- Neuropharmacological Activity : this compound has been implicated in influencing mood and cognition. In a clinical study assessing mood changes post-infusion, significant decreases in tension and fatigue were observed following this compound administration . This indicates potential neuropharmacological properties that may contribute to the subjective effects experienced by smokers.

- Biomarker for Nicotine Exposure : As a stable metabolite, this compound serves as an effective biomarker for assessing nicotine exposure in epidemiological studies. Its detection in biological samples can provide insights into smoking habits and exposure levels among populations .

Case Study 1: Variability in Metabolism

A cohort study involving smokers assessed the variability in the NMR among different individuals. Results indicated that genetic polymorphisms in CYP2A6 significantly influenced the NMR, with some individuals exhibiting rapid metabolism while others showed slow metabolism of nicotine. This variability could have implications for smoking cessation strategies and personalized medicine approaches .

Case Study 2: Urinary Biomarkers

In a large-scale analysis of urinary metabolites among smokers, this compound was detected alongside other nicotine metabolites such as cotinine and nornicotine. The study reported detection rates and concentrations that highlight this compound's role as a reliable biomarker for recent tobacco use:

| Biomarker | Detected (%) | Mean Concentration (ng/mL) | Range (ng/mL) |

|---|---|---|---|

| Cotinine | 23.5% | 3682 | <1.0–4907.4 |

| Nicotine | 22.5% | 3460 | <1.0–13806.4 |

| This compound | 21.3% | 715.3 | <5.0–39604.5 |

属性

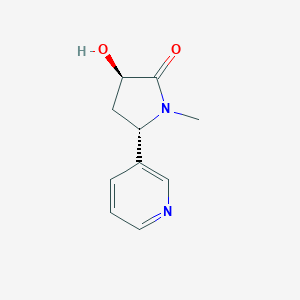

IUPAC Name |

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKCJXZZNAUIQN-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873224 | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34834-67-8, 108450-02-8 | |

| Record name | Hydroxycotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34834-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYCOTININE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of nicotine in humans?

A1: The primary metabolic pathway of nicotine in humans involves its conversion to cotinine, primarily facilitated by the cytochrome P450 enzyme CYP2A6. []

Q2: How is hydroxycotinine formed in the body?

A2: this compound is formed through the further metabolism of cotinine, also primarily catalyzed by the CYP2A6 enzyme in the liver. [, ]

Q3: Why is this compound considered a reliable biomarker of nicotine exposure?

A3: this compound and its glucuronide conjugate represent a significant portion, up to 50%, of nicotine metabolites excreted in smokers' urine, making it a more reliable indicator of long-term exposure compared to nicotine itself. [, , ]

Q4: Can this compound be used to differentiate between light and heavy smokers?

A4: Preliminary data suggests that the ratio of this compound to cotinine in oral fluid may help differentiate light smokers from heavy smokers. Higher ratios are generally observed in heavy smokers. []

Q5: Are there other potential biomarkers for tobacco exposure in horses?

A5: Research suggests that both trans-3'-hydroxycotinine and anatabine could be used as potential biomarkers in equine urine and plasma to indicate recent exposure to tobacco products. []

Q6: What is the role of CYP2A6 in the metabolism of cotinine?

A6: CYP2A6 plays a crucial role in cotinine metabolism by catalyzing its conversion to trans-3'-hydroxycotinine, the primary metabolite of cotinine found in humans. [, ]

Q7: How does CYP2A6 genotype affect this compound levels?

A7: Research indicates a correlation between the 3-hydroxycotinine/cotinine ratio and CYP2A6 genotype. Individuals with certain CYP2A6 variants, such as the CYP2A6*12A allele, may exhibit altered ratios. []

Q8: Besides CYP2A6, are there other enzymes involved in this compound metabolism?

A8: While CYP2A6 is the primary enzyme, studies suggest other enzymes may contribute to a lesser degree, as evidenced by the presence of trans-3'-hydroxycotinine even in individuals with a complete deletion of the CYP2A6 gene. []

Q9: What are the implications of interindividual variability in nicotine metabolism?

A9: This variability, influenced by factors like CYP2A6 polymorphisms, can affect nicotine clearance rates, potentially influencing smoking behaviors, responses to nicotine replacement therapies, and even the risk of developing smoking-related diseases. [, ]

Q10: Does watercress consumption influence nicotine metabolism?

A10: Studies show that while watercress consumption might not significantly alter the oxidative metabolism of nicotine and cotinine, it appears to increase the levels of glucuronide conjugates of cotinine and trans-3'-hydroxycotinine, likely by inducing UDP-glucuronosyltransferase activity. []

Q11: What analytical techniques are commonly employed to quantify this compound in biological samples?

A11: Various analytical techniques are utilized, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) often coupled with mass spectrometry. [, , , , , ]

Q12: Why are internal standards, like deuterated cotinine, used in these analytical methods?

A12: Internal standards help correct for variations during sample preparation and analysis, ensuring accurate and reliable quantification of the target compounds. [, ]

Q13: What is the significance of enzymatic hydrolysis in measuring this compound glucuronides?

A13: Glucuronidation, a common metabolic process, conjugates this compound with glucuronic acid. Enzymatic hydrolysis using β-glucuronidase breaks this bond, allowing for the measurement of both free and conjugated forms of the metabolite. [, ]

Q14: Why is the stability of biomarkers in wastewater important for wastewater-based epidemiology?

A14: The degradation of biomarkers like cotinine and trans-3'-hydroxycotinine can impact the accuracy of consumption estimates. Their stability ensures reliable data for public health policy. []

Q15: How can surface-enhanced Raman scattering (SERS) be applied to analyze nicotine and its metabolites?

A15: SERS, combined with chemometric analysis, allows for simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine without requiring time-consuming chromatographic separation, offering a potentially faster and more efficient analytical approach. []

Q16: What is the molecular formula and weight of this compound?

A16: this compound (C10H14N2O2) has a molecular weight of 194.23 g/mol. []

Q17: Describe a method for the chemical synthesis of trans-3'-hydroxycotinine.

A17: A common method involves a two-step process starting with cotinine. The first step utilizes NaN[(CH3)3Si]2 and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis to yield trans-3'-hydroxycotinine. []

Q18: How is the stereochemistry of this compound determined?

A18: Techniques like GC-MS and NMR spectroscopy are used to distinguish between the cis and trans isomers of 3′-hydroxycotinine, confirming that the trans isomer is the major metabolite in humans. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。